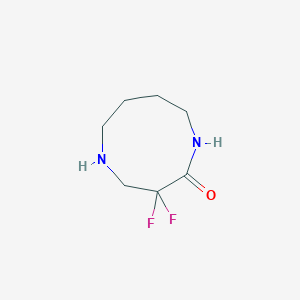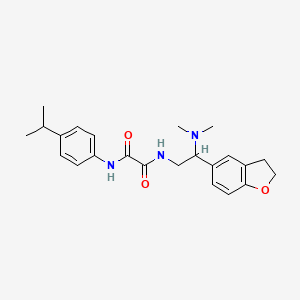
3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups including a pyrrolidine ring, a thiazole ring, a pyrazine ring, and a nitrile group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen . Pyrazine is a six-membered ring containing two nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine, thiazole, and pyrazine rings, along with the nitrile group, would contribute to the overall three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitrile group could affect its polarity.作用機序
3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to form a toxic metabolite called MPP+. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity results in a range of biochemical and physiological effects, including the loss of dopaminergic neurons, decreased dopamine levels, and motor deficits. In addition, this compound has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
実験室実験の利点と制限
One of the main advantages of using 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, this compound-induced neurotoxicity is a complex process that involves multiple pathways, making it difficult to interpret the results of experiments. In addition, the use of this compound in animal models of Parkinson's disease has been criticized for not accurately reflecting the human disease.
将来の方向性
Future research on 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile should focus on developing new animal models of Parkinson's disease that more closely mimic the human disease. In addition, the development of new drugs that target the underlying mechanisms of this compound-induced neurotoxicity could lead to new treatments for Parkinson's disease. Finally, the use of this compound in other areas of research, such as addiction and reward pathways, should be further explored.
合成法
The synthesis of 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 4-methylthiazole-5-carboxylic acid, which is reacted with pyrrolidine and oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-cyanopyrazine in the presence of a base to give this compound.
科学的研究の応用
3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra. This compound has also been used to study the role of dopamine in addiction and reward pathways in the brain.
特性
IUPAC Name |
3-[1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(22-8-18-9)14(20)19-5-2-10(7-19)21-13-11(6-15)16-3-4-17-13/h3-4,8,10H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRIGHZDIATYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)

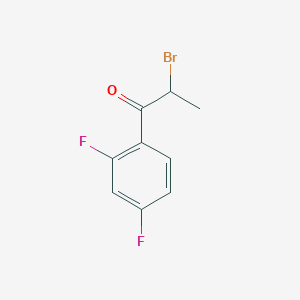
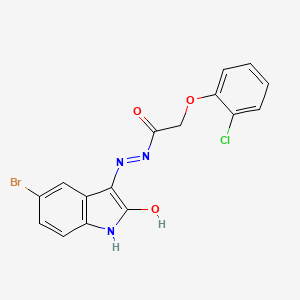

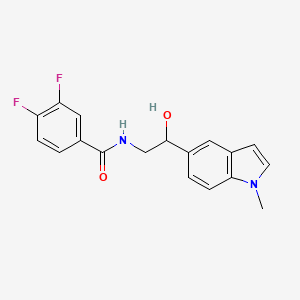
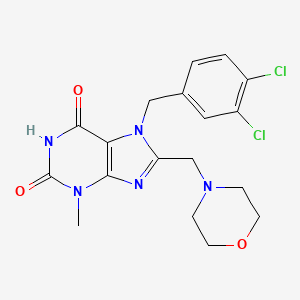
![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)
![2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2925213.png)
![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2925215.png)
![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)
